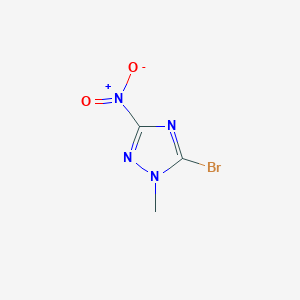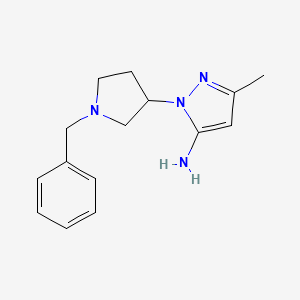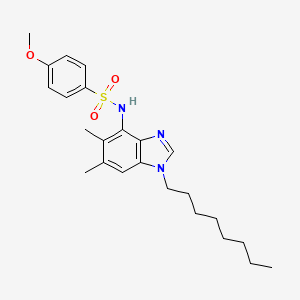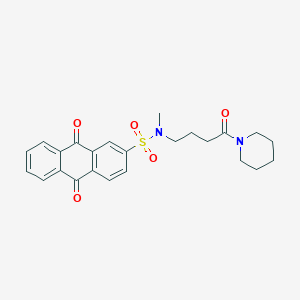
4-(Benzyloxy)-4'-méthylbiphényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a benzyloxy group attached to one ring and a methyl group attached to the other
Applications De Recherche Scientifique
4-(Benzyloxy)-4’-methylbiphenyl has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
-
Biology: : The compound can be used in studies involving the interaction of aromatic compounds with biological systems. Its structural features allow it to mimic certain biological molecules .
-
Medicine: : Research into potential pharmaceutical applications may involve this compound as a lead compound or intermediate in drug development .
-
Industry: : It can be used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mécanisme D'action
Target of Action
The primary target of 4-(Benzyloxy)-4’-methylbiphenyl, also known as Monobenzone , is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Monobenzone interacts with its target, the melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
The biochemical pathway affected by Monobenzone is the melanin synthesis pathway . By increasing the excretion of melanin from the melanocytes, Monobenzone disrupts the normal balance of melanin production and distribution in the skin .
Pharmacokinetics
It is known that monobenzone is applied topically and is practically insoluble in water .
Result of Action
The result of Monobenzone’s action is a depigmenting effect on the skin . This can lead to a permanent loss of skin color, a condition known as vitiligo . This effect is used medically to treat vitiligo by depigmenting the normal skin surrounding vitiliginous lesions .
Action Environment
The action, efficacy, and stability of Monobenzone can be influenced by various environmental factors. For example, light exposure can reduce the depigmenting effect of the drug . Furthermore, the pH level of the skin can also affect the drug’s efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-methylbiphenyl typically involves the following steps:
-
Suzuki-Miyaura Coupling Reaction: : This is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For example, 4-bromotoluene can be coupled with 4-benzyloxyphenylboronic acid under these conditions to yield 4-(Benzyloxy)-4’-methylbiphenyl .
-
Friedel-Crafts Alkylation: : Another method involves the alkylation of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method can be used to introduce the benzyloxy group onto the biphenyl core .
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-4’-methylbiphenyl may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-4’-methylbiphenyl can undergo various chemical reactions, including:
-
Oxidation: : The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as zinc or tin in dilute mineral acid .
-
Substitution: For example, nitration can introduce a nitro group, while halogenation can introduce halogens .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Zinc, tin, dilute mineral acid
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)benzyl chloride: This compound has a similar structure but with a chloride substituent instead of a methyl group.
4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-4’-methylbiphenyl is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
1-methyl-4-(4-phenylmethoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)21-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGHZUIDZJHDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B2432604.png)


![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2432610.png)


![2-chloro-N-{2-[(2-cyanobenzyl)thio]ethyl}acetamide](/img/structure/B2432615.png)
![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)


![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)

